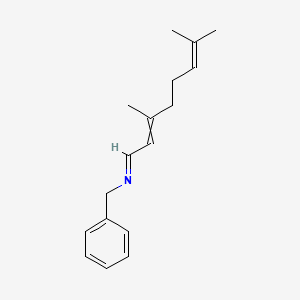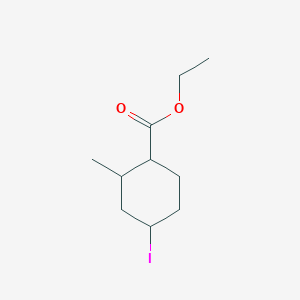
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with ethanol, and the cyclohexane ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester typically involves multiple steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Methylation: The methyl group is introduced at the 2-position via alkylation using methyl iodide (CH3I) and a strong base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include ketones, alcohols, or carboxylic acids.
Reduction: Products may include deiodinated compounds or reduced esters.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, 4-iodo-2-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine and methyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Similar ester structure but with a ketone group at the 2-position.
Cyclohexanecarboxylic acid, 2-methyl-, ethyl ester: Similar ester structure but without the iodine substitution.
Cyclohexanecarboxylic acid, 4-iodo-, ethyl ester: Similar ester structure but without the methyl substitution.
Propiedades
Número CAS |
113962-04-2 |
|---|---|
Fórmula molecular |
C10H17IO2 |
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
ethyl 4-iodo-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H17IO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
VCYRCZHXDDPHQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(CC1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


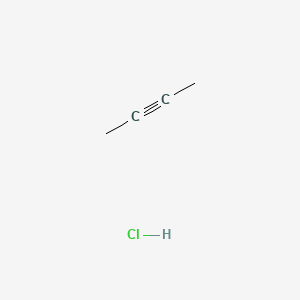
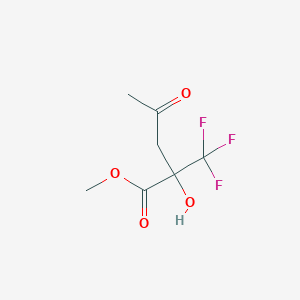
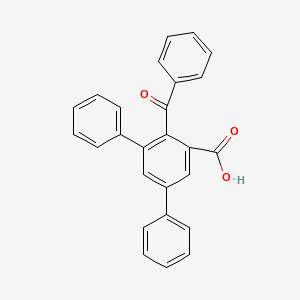
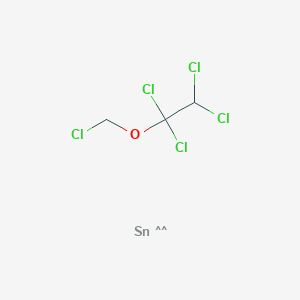

![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
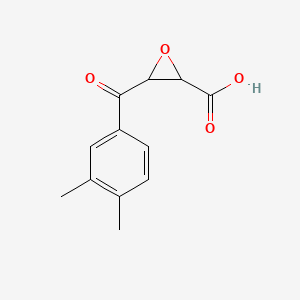
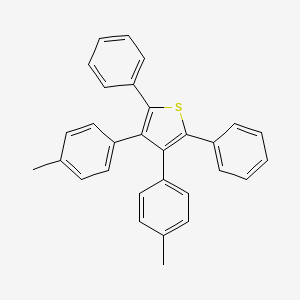
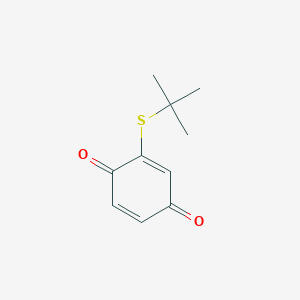
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
